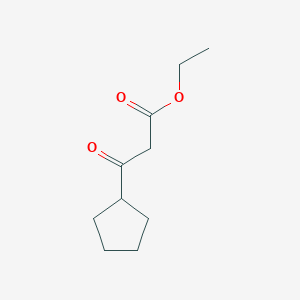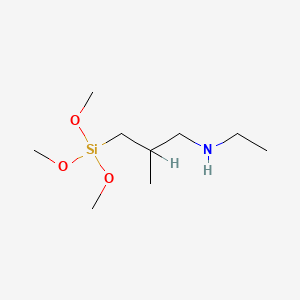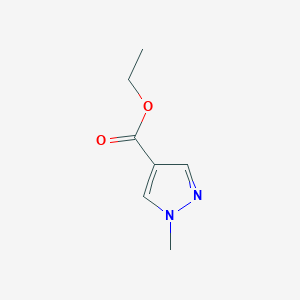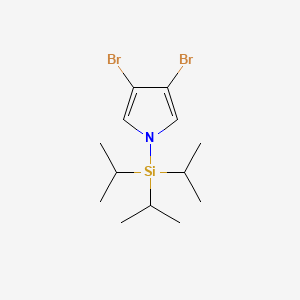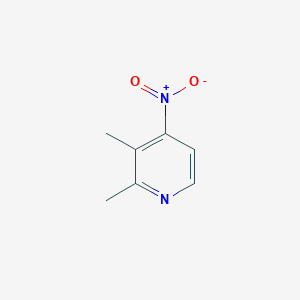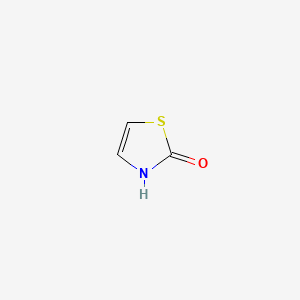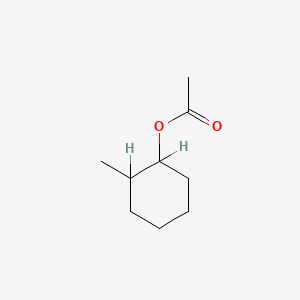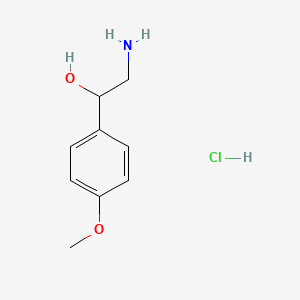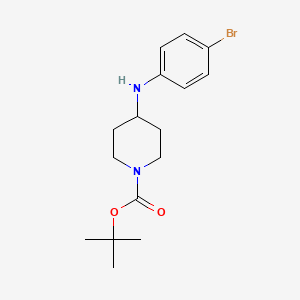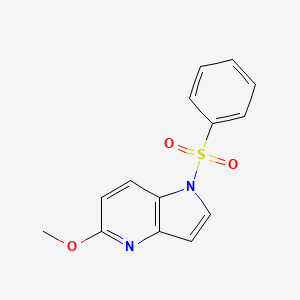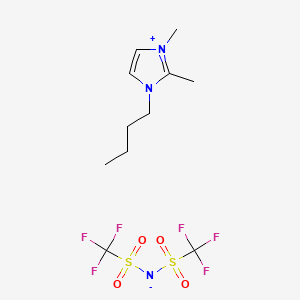
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is an organometallic compound with the molecular formula C22H36Zr. It is a zirconium-based compound where the zirconium atom is bonded to two pentamethylcyclopentadienyl ligands and two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with pentamethylcyclopentadienyl lithium, followed by the addition of methyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ZrCl4+2LiC5(CH3)5→Zr(C5(CH3)5)2Cl2+2LiCl
Zr(C5(CH3)5)2Cl2+2LiCH3→Zr(C5(CH3)5)2(CH3)2+2LiCl
Industrial Production Methods: Industrial production of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide reagents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO2) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium compounds depending on the reagents used
科学的研究の応用
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and coatings.
作用機序
The mechanism of action of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves the coordination of the zirconium center with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bonds. This activation is crucial for its role as a catalyst in polymerization reactions .
類似化合物との比較
Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): Similar structure but with cyclopentadienyl ligands and chlorine atoms instead of methyl groups.
Dimethylbis(cyclopentadienyl)zirconium(IV): Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl ligands.
Uniqueness: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide greater steric hindrance and electronic effects compared to cyclopentadienyl ligands. This results in enhanced stability and reactivity, making it a more effective catalyst in certain reactions .
特性
CAS番号 |
67108-80-9 |
|---|---|
分子式 |
C22H36Zr-8 |
分子量 |
391.7 g/mol |
IUPAC名 |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1; |
InChIキー |
OSDRGEQSXXMZMG-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
正規SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



